molecular formula C10H7ClO2S B13570521 5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid

5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid

Cat. No.: B13570521
M. Wt: 226.68 g/mol
InChI Key: SYBYJLHCZNFJRO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative featuring a bicyclic aromatic system (benzene fused to thiophene) with substituents at positions 2 (methyl), 3 (carboxylic acid), and 5 (chlorine). Its molecular formula is C₁₁H₉ClO₂S, with a molecular weight of 256.70 g/mol. Benzothiophene derivatives are valued for their stability and versatility in organic synthesis .

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H7ClO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13)

InChI Key

SYBYJLHCZNFJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Chlorination of Benzothiophene Derivatives

Method Overview:
The initial step involves introducing a chlorine atom at the 5-position of the benzothiophene core. This can be achieved through direct chlorination of pre-formed benzothiophene derivatives or via halogenation of suitable intermediates.

Key Reaction Conditions:

  • Chlorinating agents such as chlorine gas (Cl₂) , thionyl chloride (SOCl₂) , or phosphorus pentachloride (PCl₅) are commonly employed.
  • Reaction temperatures typically range from -10°C to 50°C to control regioselectivity and prevent over-chlorination.
  • Solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are used to facilitate the chlorination process.

Data Table 1: Chlorination Parameters

Parameter Value/Condition Reference/Notes
Chlorinating Agent Cl₂, SOCl₂, or PCl₅ Patent CN1037511A, patent CN108840854A
Temperature -10°C to 50°C Controlled to prevent poly-chlorination
Solvent DCM, CCl₄ Commonly used in chlorination reactions
Reaction Time 2-6 hours Monitored via TLC or GC

Formation of the Benzothiophene Core with Methyl Substitution

Method Overview:
The benzothiophene skeleton with a methyl group at the 2-position can be synthesized via cyclization of suitable thiophene derivatives, often through Friedel-Crafts acylation or metal-catalyzed coupling reactions.

Typical Route:

  • Starting from 2-methylthiophene derivatives.
  • Cyclization using metal catalysts such as Pd(0) or Ni(0) complexes under suitable conditions.
  • Oxidation steps to form the benzothiophene ring system.

Data Table 2: Core Formation

Step Reagents/Conditions Purpose
Cyclization of thiophene derivatives Pd/C, base, heat (80-120°C) Formation of benzothiophene ring
Methylation at C2 Methyl iodide (CH₃I), base (K₂CO₃) Introduction of methyl group at position 2

Oxidation to Carboxylic Acid

Method Overview:
The benzothiophene derivative with a chloro substituent at position 5 and methyl at position 2 is oxidized at the 3-position to form the carboxylic acid.

Approach:

  • Oxidation of methyl groups to carboxylic acids using strong oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) .
  • Alternatively, oxidative cleavage of methyl side chains via tert-butyl hydroperoxide (TBHP) under catalytic conditions.

Data Table 3: Oxidation Conditions

Oxidant Conditions Notes
KMnO₄ Aqueous, reflux, neutral pH Efficient for methyl to acid conversion
K₂Cr₂O₇ Acidic medium, reflux Common industrial oxidation method
TBHP Mild oxidation, room temp Selective oxidation, less over-oxidation risk

Alternative One-Pot Synthesis Approach

Method Overview:
Recent advances suggest a one-pot process where chlorination and oxidation steps are combined, reducing purification steps and improving efficiency.

Key Features:

  • Chlorination of 2-methylthiophene carboxaldehyde to form chlorothiophene intermediates.
  • In-situ oxidation to the carboxylic acid.
  • Use of chlorinating agents like SO₂Cl₂ or N-chlorosuccinimide (NCS) in the presence of oxidants.

Data Table 4: One-Pot Method Parameters

Parameter Conditions Reference/Notes
Chlorinating Agent SO₂Cl₂, NCS Patent CN108840854A
Oxidant Na₂Cr₂O₇, KMnO₄ In situ oxidation
Temperature 0°C to 30°C Controlled addition to prevent side reactions
Reaction Time 4-8 hours Monitored via TLC or HPLC

Summary of Key Data and Findings

Step Reagents/Conditions Yield / Purity Notes
Chlorination of benzothiophene Cl₂, DCM, 24-28°C, 2-3 hours 60-70% Regioselective at position 5
Methylation at C2 Methyl iodide, K₂CO₃, reflux (80°C) 85-90% Methyl introduced at 2-position
Oxidation to carboxylic acid KMnO₄, aqueous, reflux, 3-6 hours 70-80% Complete oxidation of methyl side chain to acid
One-pot synthesis SO₂Cl₂ + KMnO₄, controlled temperature, 4-8 hours 65-75% Efficient for scale-up

Notes and Considerations

  • Purity and Selectivity:
    Reaction conditions must be carefully optimized to avoid over-chlorination or poly-substitution. Monitoring via gas chromatography (GC) and thin-layer chromatography (TLC) is essential.

  • Environmental and Safety Aspects:
    Chlorination and oxidation involve hazardous reagents. Proper handling, waste management, and safety protocols are mandatory.

  • Industrial Relevance: The one-pot approach offers a streamlined synthesis suitable for large-scale production, minimizing purification steps and reducing costs.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. The electron-withdrawing chlorine atom at position 5 enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols.

Reagents/Conditions :

  • Methanol or ethanol with H₂SO₄ or HCl as a catalyst.

  • Reflux at 60–80°C for 4–6 hours.

Example Reaction :

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid+CH3OHH+Methyl ester+H2O\text{5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Key Data :

ParameterValue
Yield70–85%
Byproducts<5% (unreacted starting material)

Amidation

The compound reacts with amines or hydrazines to form amides or carbohydrazides. This reaction is critical for pharmaceutical derivatization.

Reagents/Conditions :

  • Hydrazine hydrate in ethanol under reflux.

  • Coupling agents like HATU or EDC in DMSO .

Example Reaction :

Acid+NH2NH25-Chloro-2-methyl-1-benzothiophene-3-carbohydrazide+H2O\text{Acid} + \text{NH}_2\text{NH}_2 \rightarrow \text{5-Chloro-2-methyl-1-benzothiophene-3-carbohydrazide} + \text{H}_2\text{O}

Key Data :

ParameterValue
Reaction Time6–12 hours
Purity>95% (HPLC)

Decarboxylation

Thermal or basic conditions remove the carboxylic acid group, forming 5-chloro-2-methylbenzothiophene.

Reagents/Conditions :

  • Heating at 150–200°C under inert atmosphere.

  • NaOH in ethylene glycol at 120°C.

Example Reaction :

AcidΔ5-Chloro-2-methylbenzothiophene+CO2\text{Acid} \xrightarrow{\Delta} \text{5-Chloro-2-methylbenzothiophene} + \text{CO}_2

Key Data :

ParameterValue
Yield60–75%
Side ReactionPartial ring sulfonation

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at position 5 participates in NAS with strong nucleophiles (e.g., alkoxides, amines), though less readily than brominated analogs.

Reagents/Conditions :

  • KOH/EtOH with CuCN catalyst at 100°C.

  • Aniline in DMF at 80°C.

Example Reaction :

Acid+NH2C6H55-Amino-2-methyl-1-benzothiophene-3-carboxylic acid+HCl\text{Acid} + \text{NH}_2\text{C}_6\text{H}_5 \rightarrow \text{5-Amino-2-methyl-1-benzothiophene-3-carboxylic acid} + \text{HCl}

Key Data :

ParameterValue
Conversion Rate40–55%
Selectivity>90% for para-substitution

Oxidation

The benzothiophene ring can oxidize to sulfoxide or sulfone derivatives under controlled conditions.

Reagents/Conditions :

  • H₂O₂ in acetic acid at 50°C.

  • m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂.

Example Reaction :

Acid+H2O2Sulfoxide derivative+H2O\text{Acid} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} + \text{H}_2\text{O}

Key Data :

ParameterValue
Sulfoxide Yield65–80%
Sulfone Yield30–45% (prolonged reaction)

Comparative Reactivity

A comparison with structurally similar compounds highlights the influence of substituents:

CompoundEsterification RateNAS ReactivityOxidation Susceptibility
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acidHighModerateModerate
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acidHighHighLow
2-Methyl-1-benzothiophene-3-carboxylic acidModerateLowHigh

Key Insights :

  • The chloro group moderately activates the ring for electrophilic substitution compared to bromo.

  • Methyl at position 2 sterically hinders reactions at the 3-position.

Mechanistic Considerations

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by alcohol.

  • NAS : Chlorine’s electron-withdrawing effect polarizes the C–Cl bond, facilitating nucleophilic displacement.

  • Oxidation : Sulfur in the thiophene ring is oxidized preferentially at the α-position relative to the carboxylic acid.

Scientific Research Applications

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Benzothiophene Derivatives

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)
  • Molecular Formula: C₁₀H₉NO₂S
  • Substituents: Amino (-NH₂) at position 5, methyl ester (-COOCH₃) at position 2.
  • Comparison: The amino group enhances nucleophilicity, while the ester group offers hydrolytic instability compared to the carboxylic acid in the target compound. This derivative is more lipophilic due to the ester moiety, affecting bioavailability .
5-Hydroxy-1-benzothiophene-2-carboxylic Acid (CAS 95094-87-4)
  • Substituents : Hydroxyl (-OH) at position 5, carboxylic acid (-COOH) at position 2.
  • Comparison: The hydroxyl group increases acidity (pKa ~4–5) compared to the chloro substituent (pKa ~1–2 for COOH in the target compound).

Thiophene Derivatives

5-Chlorothiophene-2-carboxylic Acid (CAS Not Provided)
  • Molecular Formula : C₅H₃ClO₂S
  • Substituents : Chlorine at position 5, carboxylic acid at position 2.
  • Comparison: The monocyclic thiophene core lacks the aromatic stabilization of benzothiophene, making it more reactive. The absence of a methyl group simplifies synthesis but reduces steric protection of the carboxylic acid .
5-Methylthiophene-2-Carboxylic Acid
  • Substituents : Methyl at position 5, carboxylic acid at position 2.
  • Comparison : The methyl group increases lipophilicity (logP ~2.1) compared to the chloro analogue (logP ~1.8). However, the lack of a fused benzene ring reduces conjugation, impacting UV absorption properties .

Substituted Benzene Analogues

5-Chloro-2-hydroxynicotinic Acid (CAS 64638-48-6)
  • Structure : Pyridine ring with Cl at position 5, hydroxyl at position 2, and carboxylic acid at position 3.
  • Comparison : The pyridine ring introduces basicity (pKa ~4.5 for the nitrogen), unlike the neutral benzothiophene. The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
Target Compound C₁₁H₉ClO₂S 256.70 5-Cl, 2-CH₃, 3-COOH 2.5
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 5-NH₂, 2-COOCH₃ 1.8
5-Chlorothiophene-2-carboxylic Acid C₅H₃ClO₂S 166.59 5-Cl, 2-COOH 1.8
5-Methylthiophene-2-Carboxylic Acid C₆H₆O₂S 142.17 5-CH₃, 2-COOH 2.1

*logP values estimated using fragment-based methods.

Research Findings and Insights

  • Synthetic Challenges : The target compound’s methyl group introduces steric hindrance, complicating direct functionalization at position 2. This contrasts with unsubstituted benzothiophene derivatives, which allow easier modification .
  • Spectroscopic Analysis : NMR data (e.g., ¹H and ¹³C) for analogous compounds (e.g., ) suggest that the chloro and methyl groups in the target compound would cause distinct deshielding effects, aiding structural confirmation .
  • Crystallography : SHELX software () is widely used to resolve crystal structures of such compounds, critical for understanding packing efficiency and intermolecular interactions .

Biological Activity

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is characterized by a benzothiophene core with a chlorine substituent at the 5-position and a carboxylic acid functional group at the 3-position. The presence of chlorine enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability compared to other halogenated derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid exhibit antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often range from 64 µg/mL to 256 µg/mL, indicating moderate antibacterial activity .

Compound Target Bacteria MIC (µg/mL)
Compound AS. aureus128
Compound BE. coli256
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acidS. aureusTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer). The mechanism of action appears to involve the inhibition of key enzymes such as topoisomerase and modulation of vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for cancer cell proliferation and survival .

Cell Line IC50 (µM) Selectivity
HepG210High
PC-315Moderate
SK-OV-312Moderate

The mechanisms through which 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class inhibit enzymes vital for bacterial cell wall synthesis, leading to cell death.
  • Targeting Cancer Pathways : Interaction with VEGFR can induce apoptosis in cancer cells, particularly those expressing VEGFR2 .
  • Selective Toxicity : The compound shows minimal toxicity towards non-cancerous cells while being effective against malignant cells, suggesting a favorable therapeutic index .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study found that derivatives of benzothiophene exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against resistant strains of bacteria.
  • Anticancer Potential : In vitro assays demonstrated that the compound significantly reduced cell viability in HepG2 cells at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
  • In Silico Modeling : Computational studies have suggested that modifications to the benzothiophene structure can enhance biological activity and selectivity towards specific targets, paving the way for drug development .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via halogenation and carboxylation of benzothiophene derivatives. A common approach involves:

Halogenation : Chlorination of 2-methyl-1-benzothiophene using reagents like sulfuryl chloride (SO2_2Cl2_2) at controlled temperatures (e.g., 60–80°C).

Carboxylation : Introduction of the carboxylic acid group via Friedel-Crafts acylation or metal-catalyzed carbonylation (e.g., Pd-catalyzed CO insertion).

Purification : Recrystallization from ethanol/water mixtures or chromatography using silica gel.

Q. Table 1: Representative Synthetic Routes

MethodYield (%)Key ConditionsReference
Halogenation + Carbonylation65–75Pd(OAc)2_2, CO, 80°C
Friedel-Crafts Acylation50–60AlCl3_3, AcCl, RT

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6_6) shows characteristic peaks: δ 2.4 ppm (methyl), δ 7.2–8.1 ppm (aromatic protons). 13^{13}C NMR confirms the carboxylic acid carbonyl at ~170 ppm.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 230.69) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splitting or IR carbonyl shifts) require:

Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-Chloro-6-methylbenzothiophene-2-carboxylic acid ).

Crystallographic Refinement : Use SHELX to resolve ambiguities in bond lengths/angles. For example, SHELXL can model disorder in the methyl or chloro groups .

Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries to match experimental data .

Q. What computational strategies predict the reactivity of this compound in drug-design applications?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinase inhibitors).
  • Reactivity Descriptors : DFT-derived Fukui indices identify electrophilic/nucleophilic sites on the benzothiophene core .
  • Solubility Prediction : COSMO-RS models estimate solubility in biological buffers, critical for pharmacokinetic studies.

Q. Table 2: Key Computational Parameters

ParameterTool/SoftwareApplication Example
Binding AffinityAutoDock VinaInteraction with COX-2
Fukui IndicesGaussian 16Site-specific reactivity

Q. How can synthesis yields be optimized for scale-up in academic settings?

Methodological Answer:

  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd/C vs. Pd(OAc)2_2) to enhance carbonylation efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to improve carboxylation kinetics.
  • In Situ Monitoring : Use HPLC or inline IR to track intermediate formation and adjust reaction parameters dynamically.

Data Contradiction Analysis

Q. How to resolve conflicting data in thermal stability assessments?

Methodological Answer: Divergent TGA/DSC results (e.g., decomposition at 150°C vs. 180°C) may arise from impurities or polymorphic forms.

Repurification : Re-crystallize the compound under varied conditions (e.g., acetone vs. ethyl acetate).

Polymorph Screening : Use slurry conversion or solvent-drop grinding to isolate stable crystalline forms.

Elemental Analysis : Confirm purity via CHNS/O analysis to rule out hygroscopicity or solvent retention .

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